Cas no 84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine)

5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
- SB60024
- 84737-35-9
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- インチ: InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
- InChIKey: PWNOIGQLJXJMBK-UHFFFAOYSA-N
- SMILES: COC1=NC(=NC(=C1Cl)C(F)(F)F)F
計算された属性
- 精确分子量: 229.9870031Da
- 同位素质量: 229.9870031Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 35Ų
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743558-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 98% | 1g |
¥7276.00 | 2024-07-28 | |
Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$686 | 2023-02-17 | |
Alichem | A089000597-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$771.12 | 2023-08-31 | |
Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$830 | 2021-08-05 |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidineに関する追加情報
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine: A Comprehensive Overview
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, also known by its CAS number 84737-35-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of multiple substituents, including chlorine, fluorine, methoxy, and trifluoromethyl groups, imparts unique chemical properties and makes it a valuable molecule for research and industrial applications.
The structure of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is characterized by its substituted pyrimidine ring. The substitution pattern includes a chlorine atom at position 5, a fluorine atom at position 2, a methoxy group at position 4, and a trifluoromethyl group at position 6. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and stability. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing effect, which can enhance the reactivity of the molecule in certain reactions.
Recent studies have highlighted the potential of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine in the field of agrochemicals. Researchers have explored its use as a precursor for herbicides and insecticides due to its ability to inhibit key enzymes involved in plant and insect metabolism. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit potent activity against several agricultural pests without causing significant harm to non-target organisms. This makes it a promising candidate for sustainable pest management solutions.
In addition to its agricultural applications, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has also found utility in pharmaceutical research. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential therapeutic applications. For example, researchers have investigated its role as a scaffold for developing kinase inhibitors, which are critical targets in cancer therapy. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, making it suitable for drug delivery systems.
The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an intermediate pyrimidine derivative with appropriate substituents. The use of modern catalytic techniques and green chemistry principles has significantly improved the efficiency and sustainability of these synthetic methods. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are valuable for stereochemical studies.
The physical properties of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, such as melting point, solubility, and stability, are critical factors that influence its application in different industries. Studies have shown that this compound exhibits good thermal stability under standard conditions, making it suitable for high-temperature processes. Its solubility characteristics also make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
In conclusion, 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine, CAS number 84737-35-9, is a versatile compound with wide-ranging applications in agriculture, pharmaceuticals, and materials science. Its unique chemical structure and substituent effects make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry and technology.
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